molecular formula C13H10BrN3 B11840329 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 774239-23-5

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline

Cat. No.: B11840329
CAS No.: 774239-23-5
M. Wt: 288.14 g/mol
InChI Key: UAHDOWZVLOWIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline is a versatile chemical intermediate based on the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized for its significant presence in pharmacological agents and marketed drugs . This compound is specifically designed for research and development applications, particularly as a key building block in medicinal chemistry and drug discovery. The molecule features a bromine atom at the 6-position of the imidazopyridine core, which serves as an excellent handle for further functionalization via modern cross-coupling reactions, such as Pd-catalyzed aminocarbonylation or other metal-catalyzed processes, allowing researchers to diversify the structure for structure-activity relationship (SAR) studies. The aniline moiety attached at the 2-position provides a second reactive site for molecular elaboration, enabling the creation of amide linkages or the synthesis of more complex heterocyclic systems. The imidazo[1,2-a]pyridine core is of high interest in pharmaceutical research due to its wide spectrum of documented biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties . Derivatives of this scaffold have been investigated as therapeutic agents targeting protein kinases, including cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3), which are relevant in hematological malignancies like acute myeloid leukemia (AML) . Other research has explored similar structures for the treatment of neglected tropical diseases such as visceral leishmaniasis and as inhibitors of the mitotic kinesin CENP-E for cellular proliferation diseases . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

774239-23-5

Molecular Formula

C13H10BrN3

Molecular Weight

288.14 g/mol

IUPAC Name

4-(6-bromoimidazo[1,2-a]pyridin-2-yl)aniline

InChI

InChI=1S/C13H10BrN3/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H,15H2

InChI Key

UAHDOWZVLOWIPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)N

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The foundational synthesis of the 6-bromoimidazo[1,2-a]pyridine scaffold begins with the cyclization of 2-amino-5-bromopyridine and 40% chloroacetaldehyde aqueous solution under alkaline conditions. This method, patented for its industrial applicability, proceeds via nucleophilic attack of the amino group on the electrophilic aldehyde, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine ring.

Key Parameters:

  • Temperature : 25–50°C (optimal at 55°C for accelerated kinetics).

  • Base : Sodium bicarbonate, sodium hydroxide, or triethylamine (molar ratio 1:1.2 relative to substrate).

  • Solvent : Ethanol, methanol, or water (solvent-to-substrate ratio 4.5:5.8 by weight).

Example Protocol:

  • Combine 2-amino-5-bromopyridine (51.9 g, 300 mmol), 40% chloroacetaldehyde (70.7 g, 360 mmol), sodium bicarbonate (30.2 g, 360 mmol), and ethanol (66.9 g).

  • Stir at 55°C for 5 hours.

  • Concentrate, extract with ethyl acetate, wash with water, dry over Na₂SO₄, and recrystallize with ethyl acetate/hexane (1:1).

Yield : 72.0% (45.6 g off-white crystals).

Functionalization to 4-Aminophenyl Derivative

The aniline moiety is introduced via Suzuki-Miyaura coupling between 6-bromoimidazo[1,2-a]pyridine and 4-aminophenylboronic acid. This step requires palladium catalysis and careful control of protecting groups to prevent side reactions.

Optimization Insights:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol% loadings).

  • Base : K₂CO₃ or Cs₂CO₃ in tetrahydrofuran/water (3:1).

  • Temperature : 80–100°C for 12–24 hours.

Typical Yield : 60–75% after column purification.

Direct Bromination of Imidazo[1,2-a]pyridine Precursors

Regioselective Bromination Strategies

An alternative route involves brominating preformed imidazo[1,2-a]pyridin-2-yl-aniline derivatives. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) selectively substitutes the 6-position due to electron density modulation by the aniline group.

Reaction Conditions:

  • Reagents : NBS (1.1 equiv), DMF (anhydrous), room temperature.

  • Time : 2 hours.

  • Workup : Quench with Na₂S₂O₃, extract with CH₂Cl₂, and purify via silica gel chromatography.

Yield : 82% (4-bromo derivative).

Limitations and Mitigation

  • Competitive Bromination : The aniline’s -NH₂ group may undergo undesired bromination. Acetylation prior to bromination (using acetic anhydride) prevents this, with subsequent deprotection via hydrolysis.

Palladium-Catalyzed Carbonylation for Carboxamide Intermediates

Carbonylation as a Precursor Step

Though primarily used for carboxamide synthesis, Pd-catalyzed carbonylation of 6-iodoimidazo[1,2-a]pyridine derivatives (prepared via iodination of 2-amino-5-iodopyridine) can generate intermediates for further functionalization.

Protocol Highlights:

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Conditions : CO gas (1 atm), NH₃ (2 equiv), 80°C in dioxane.

  • Post-Reduction : Convert resulting carboxamide to amine via LiAlH₄ reduction.

Yield : 68% for carbonylation; 85% for reduction.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Cyclization + CouplingScalable, high purityMulti-step, costly palladium catalysts60–75%
Direct BrominationFewer steps, regioselectiveRequires protective groups70–82%
Carbonylation-ReductionVersatile for derivativesHigh-pressure CO, complex setup50–68%

Industrial-Scale Considerations

Solvent and Cost Optimization

  • Cyclization Step : Replacing ethanol with water reduces costs but may lower yields by 10–15%.

  • Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) enable reuse for 3–5 cycles without significant activity loss.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (1:1) achieves >98% purity.

  • Chromatography : Reserved for small-scale batches due to high solvent consumption.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include TBHP and I2.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its diverse biological activities:

  • Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit specific kinases involved in cancer progression. For instance, studies have shown that similar compounds exhibit selectivity against CLK1 and DYRK1A kinases, which are implicated in neurodegenerative diseases such as Alzheimer's disease .
  • Cholinesterase Inhibition : Compounds derived from imidazo[1,2-a]pyridine have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of Alzheimer's disease . The inhibition of these enzymes can enhance cholinergic signaling and improve cognitive function.

Biochemical Studies

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline has been utilized in various biochemical assays to explore its interaction with biological targets:

  • Protein Kinase Inhibition : The compound's ability to selectively inhibit certain kinases makes it valuable in studying kinase signaling pathways related to cancer and neurodegenerative disorders . Its derivatives have been synthesized and tested for their efficacy against a range of kinases.
  • Enzyme Inhibition Studies : The synthesis of derivatives has allowed researchers to evaluate structure-activity relationships (SAR) concerning enzyme inhibition. The findings suggest that modifications to the imidazo[1,2-a]pyridine scaffold can significantly affect inhibitory potency .

Material Science

The unique electronic properties of imidazo[1,2-a]pyridine derivatives have led to their application in developing new materials:

  • Organic Electronics : Due to their electron-rich aromatic systems, these compounds can be used as building blocks for organic semiconductors and other electronic materials . Their ability to form stable thin films makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Studies

StudyFindingsApplications
Study on Kinase Inhibition Identified selective inhibition of CLK1 and DYRK1A by derivativesPotential therapeutic agents for neurodegenerative diseases
Cholinesterase Inhibition Study Demonstrated significant AChE and BChE inhibitionDevelopment of drugs for Alzheimer's disease
Material Science Research Explored use in organic electronicsDevelopment of OLEDs and photovoltaic materials

Mechanism of Action

The mechanism of action of 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit phosphatidylinositol 3-kinase (PI3K) signaling, which is often associated with tumorigenesis .

Comparison with Similar Compounds

Halogen vs. Alkyl Substituents

  • 4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS 64730-34-3):

    • Replacing bromine with a methyl group at position 7 reduces molecular weight (223.28 g/mol ) and alters hydrophobicity (LogP ~2.1 vs. ~3.5 for brominated analog) .
    • The methyl group enhances metabolic stability but diminishes electrophilicity, limiting utility in cross-coupling reactions .
  • 6-Bromoimidazo[1,2-a]pyridin-2-amine (CAS 947248-52-4): Substituting the aniline with a primary amine at position 2 reduces steric bulk, improving solubility in polar solvents. The compound exhibits a hydrogen bond donor count of 1 (vs. 1 for the target compound), but its smaller size (MW 212.05 g/mol) may enhance bioavailability .

Positional Isomerism

Functional Group Modifications on the Aniline Moiety

Electron-Withdrawing vs. Electron-Donating Groups

  • 4-Fluoro-N-((7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)aniline (S13): Fluorination of the aniline ring increases electronegativity, enhancing interactions with biological targets (e.g., kinases) through dipole interactions. This derivative showed improved antileishmanial activity (IC₅₀ < 1 µM) compared to non-fluorinated analogs .
  • N-Isobutyl-N-((6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)aniline (S15) :

    • The trifluoromethyl group introduces strong electron-withdrawing effects, increasing metabolic resistance and prolonging half-life in vivo .

Cyano vs. Amine Functionalization

  • 4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS 2379918-56-4): Replacing the aniline with a cyano group eliminates hydrogen-bonding capability but enhances π-stacking interactions in materials science applications. The molecular weight increases to 299.14 g/mol due to fluorine and cyano substituents .

Fluorescent Probes

  • 4-(Imidazo[1,2-a]pyridin-2-yl)aniline (CAS 139705-74-1): Used as a fluorescent probe for detecting diethyl cyanophosphonate (DCNP). Phosphorylation of the aniline group inhibits photoinduced electron transfer (PET), causing a fluorescence shift from blue to green . The brominated analog may exhibit altered emission spectra due to bromine’s heavy atom effect, which promotes intersystem crossing .

Antiparasitic Activity

  • Imidazo[1,2-a]pyridines with bulky aniline substituents (e.g., S14 ) demonstrate superior visceral leishmaniasis inhibition (IC₅₀ ~0.5 µM) compared to smaller analogs, likely due to enhanced hydrophobic interactions with parasitic enzymes .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) LogP Key Application
This compound Br (6), NH₂-C₆H₄ (2) C₁₃H₁₀BrN₃ 288.15 ~3.5 Cross-coupling precursor
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline CH₃ (7), NH₂-C₆H₄ (2) C₁₄H₁₃N₃ 223.28 ~2.1 Fluorescent materials
6-Bromoimidazo[1,2-a]pyridin-2-amine Br (6), NH₂ (2) C₇H₆BrN₃ 212.05 ~2.1 Drug intermediate
4-Fluoro-N-((7-methylimidazo[1,2-a]pyridin-3-yl)methyl)aniline (S13) F (4), CH₃ (7) C₁₆H₁₅FN₄ 282.31 ~3.0 Antileishmanial agent

Key Research Findings

  • Synthetic Utility: Bromine at position 6 enables efficient cross-coupling reactions, as demonstrated in the synthesis of 4-amino-6-arylpyrimidines via electrochemical arylation .
  • Biological Performance: Fluorinated and trifluoromethylated derivatives exhibit superior pharmacokinetic profiles compared to non-halogenated analogs .
  • Material Science : The bromine atom’s heavy atom effect in this compound could be exploited in phosphorescent materials, though this remains unexplored in current literature .

Biological Activity

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, alongside its mechanisms of action and pharmacological implications.

Chemical Structure and Properties

The compound features a bromo-substituted imidazopyridine moiety, which is significant in various biological applications. Its structure can be represented as follows:

  • Chemical Formula : C10_{10}H8_{8}BrN3_{3}
  • Molecular Weight : 256.09 g/mol

Antimicrobial Properties

Studies have indicated that derivatives of imidazo[1,2-a]pyridines, including this compound, exhibit significant antimicrobial activity. The compound has shown effectiveness against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis (TB) .

Table 1: Antimicrobial Activity Against TB

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundMDR-TB0.5 µg/mL
Other Imidazo DerivativesXDR-TB0.25 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has been tested against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. The results indicate that the compound inhibits cell proliferation effectively with an IC50_{50} value in the low micromolar range .

Table 2: Anticancer Activity

Cell LineIC50_{50} (µM)Selectivity Index (Normal/ Cancer Cells)
MDA-MB-2310.12620
MCF10A (Normal)2.5

The biological activity of this compound can be attributed to its interaction with various biomolecular targets:

  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), which are crucial in neurodegenerative diseases and inflammation .
  • Cell Signaling Pathways : It appears to modulate pathways involved in apoptosis and cell proliferation, particularly by influencing the activity of cyclin-dependent kinases (CDKs). The inhibition of CDK6 was noted to contribute to its anticancer effects .

Case Studies

In a recent study involving a series of imidazo[1,2-a]pyridine derivatives, compounds similar to this compound were evaluated for their efficacy against various cancer types. The results highlighted a significant reduction in tumor growth in xenograft models treated with these compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using brominated imidazopyridine precursors and substituted aniline derivatives. For example, analogous protocols involve reacting 4-chloro-2-(6-chloropyrimidin-4-yl)aniline with appropriate reagents under Pd-catalyzed conditions, followed by purification via HPLC . Radioisotope-labeled analogs (e.g., iodine-123) are synthesized via iododestannylation, where tributylstannyl precursors react with NaI and hydrogen peroxide .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodology :

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Determines molecular weight (e.g., m/z 245 [M+H]+) and monitors reaction progress .
  • High-Performance Liquid Chromatography (HPLC) : Used for purity analysis (retention time: 0.75 minutes under SQD-FA05 conditions) and purification .
  • Fluorescence Spectroscopy : Validates applications in probe design by tracking emission shifts (e.g., blue-to-green upon phosphorylation) .

Q. What are the primary research applications of this compound?

  • Methodology : The compound serves as a fluorophore in chemical sensing. For instance, its amine group enables selective detection of diethyl cyanophosphonate (DCNP), a tabun mimic, via fluorescence quenching caused by photoinduced electron transfer (PET) inhibition .

Advanced Research Questions

Q. How can the fluorescence quenching mechanism be experimentally validated?

  • Methodology :

  • Time-Resolved Fluorescence Spectroscopy : Measures excited-state lifetime changes to confirm PET inhibition.
  • Phosphorylation Studies : React the compound with DCNP and analyze adducts via LCMS or NMR to correlate structural modifications with fluorescence shifts .

Q. What strategies enable radioisotope labeling for tracer studies?

  • Methodology : Use iododestannylation with [123/125I]NaI in the presence of hydrogen peroxide. Optimize reaction conditions (e.g., stoichiometry, reaction time) to achieve high radiochemical yield, followed by purification via solid-phase extraction .

Q. How can synthetic protocols be optimized to improve yield and scalability?

  • Methodology :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) and ligands to enhance cross-coupling efficiency.
  • Reaction Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, THF) for improved solubility and reactivity.
  • Purification Refinement : Use preparative HPLC with gradient elution to isolate high-purity product .

Q. How can stability and degradation pathways be studied under experimental conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat, light, or humidity, and analyze degradation products via LCMS or GC-MS.
  • Storage Optimization : Recommend inert atmospheres (argon) and low-temperature storage (-20°C) to prevent amine oxidation .

Q. Can computational modeling predict interactions with biological targets?

  • Methodology : Use docking software (e.g., AutoDock Vina) to simulate binding modes with proteins of interest. Parameterize the grid box around the target’s active site and validate predictions with in vitro assays. While no direct studies are cited, this approach is widely applicable to imidazopyridine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.